1-(3-Chlorophenyl)-4-hexylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-4-hexylpiperazine is a N-arylpiperazine that is piperazine carrying a 3-chlorophenyl substituent at position 1 . It is a metabolite of the antidepressant drug trazodone . It has a role as a drug metabolite, a serotonergic agonist, an environmental contaminant, and a xenobiotic .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring carrying a 3-chlorophenyl substituent at position 1 . The molecular formula is C10H13ClN2 . For a detailed molecular structure analysis, it would be necessary to refer to specific studies or computational models .Scientific Research Applications
Analysis in Human Hair
- A study by Barroso et al. (2010) developed a simple and sensitive procedure for analyzing 1-(3-chlorophenyl)piperazine (mCPP) in human hair, which can be applied in forensic toxicology routine analysis. This method is notable for its simplicity and effectiveness in screening and quantifying mCPP in hair samples (Barroso et al., 2010).
Chemical Synthesis and Pharmacological Studies
- Bekircan et al. (2015) reported on the synthesis of various compounds, including those related to 1-(3-chlorophenyl)piperazine, and their evaluation for lipase and α-glucosidase inhibition. This research contributes to understanding the potential pharmacological applications of these compounds (Bekircan, Ülker, & Menteşe, 2015).
Application in Dopamine Receptor Studies
- Perrone et al. (1998) synthesized compounds including those related to 1-(3-chlorophenyl)piperazine and tested them for binding at cloned human dopamine receptors. These compounds, particularly N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, demonstrated high affinity for dopamine D4 receptors, indicating potential applications in neuropharmacological research (Perrone, Berardi, Colabufo, Leopoldo, & Tortorella, 1998).
Involvement in Serotonin Function
- Kahn and Wetzler (1991) reviewed the properties of mCPP, a widely used probe of serotonin function in psychiatry. This compound's various effects, including its influence on serotonin receptors, make it significant in psychiatric research and clinical studies (Kahn & Wetzler, 1991).
Synthesis and Antimicrobial Studies
- Novel heterocyclic compounds derived from 1-(3-chlorophenyl)piperazine were synthesized and evaluated for their antimicrobial properties, as reported by Mehta (2016). This research highlights the potential of these derivatives in developing new antimicrobial agents (Mehta, 2016).
Mechanism of Action
Safety and Hazards
1-(3-Chlorophenyl)-4-hexylpiperazine may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . Users should avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-hexylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2/c1-2-3-4-5-9-18-10-12-19(13-11-18)16-8-6-7-15(17)14-16/h6-8,14H,2-5,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPPYQBUYPBJIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1CCN(CC1)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.